2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide
Description
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group. The compound also features substituted phenyl groups and a propanamide moiety, making it a molecule of interest in various chemical and pharmaceutical research fields.
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-5-18-8-6-7-9-20(18)24-23(28)17(4)26-22(27)13-12-21(25-26)19-14-15(2)10-11-16(19)3/h6-14,17H,5H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRTBPMGWHMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazinone core.
Substitution Reactions: The pyridazinone ring is then subjected to substitution reactions to introduce the 2,5-dimethylphenyl and 2-ethylphenyl groups. This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the propanamide moiety through amidation reactions, where the amine group reacts with a suitable acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)propanamide
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide is unique due to its specific substitution pattern on the pyridazinone ring and the presence of both 2,5-dimethylphenyl and 2-ethylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
